versicolorin B(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

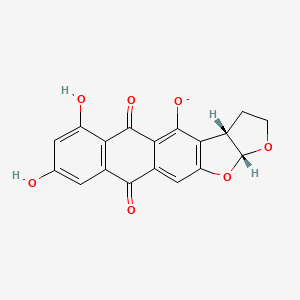

Versicolorin B(1-) is a phenolate anion obtained by deprotonation of the 8-hydroxy group of versicolorin B. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a versicolorin B.

Wissenschaftliche Forschungsanwendungen

Food Safety and Mycotoxin Monitoring

Presence in Food Products

Versicolorin B(1-) is frequently detected in foodstuffs contaminated with aflatoxins, particularly corn and other grains. Its role as a precursor highlights the importance of monitoring this compound in agricultural products to mitigate health risks associated with mycotoxins . Regulatory bodies emphasize the need for stringent testing protocols to identify both aflatoxins and their precursors like Versicolorin B(1-) in food supplies.

Potential Therapeutic Applications

Mechanisms of Action

Emerging research suggests that understanding the mechanisms through which Versicolorin compounds exert their effects could lead to novel therapeutic strategies. For instance, the mitochondrial dysfunction induced by Versicolorin A has implications for diseases related to mitochondrial impairment . Investigating these pathways may reveal potential targets for drug development aimed at countering the effects of mycotoxins.

Data Summary

Case Study 1: Genotoxic Effects of Versicolorin A

A study conducted on HepG2 cells revealed that both Versicolorin A and aflatoxin B1 exhibited cytotoxic effects, with Versicolorin A significantly enhancing the genotoxicity of aflatoxin B1 through AhR pathway activation . This finding underscores the need for further investigation into the toxicological profiles of related compounds.

Case Study 2: Gene Expression Alterations

In a comparative analysis between Versicolorin A and aflatoxin B1 on intestinal cells, researchers observed that Versicolorin A caused substantial changes in gene expression associated with toxicity mechanisms, while aflatoxin B1 had a markedly lower impact . This highlights the potential significance of studying Versicolorin compounds in understanding mycotoxin toxicity.

Analyse Chemischer Reaktionen

Enzymatic Cyclization by Versicolorin B Synthase (VBS)

The stereospecific cyclization of racemic versiconal hemiacetal to (-)-versicolorin B is catalyzed by VBS, establishing the dihydrobisfuran ring system essential for aflatoxin B1's DNA-binding activity .

-

Mechanism :

-

Kinetics :

| Parameter | Value | Source |

|---|---|---|

| VBS Molecular Weight | 78,000 Da (dimer) | |

| Optimal pH Range | 5.0–9.0 | |

| Substrate Km | 0.5 mM (versiconal hemiacetal) |

Oxidative Reactions and Toxicity Implications

Versicolorin B(1–) undergoes oxidative transformations linked to genotoxicity:

-

Epoxidation : The dihydrobisfuran structure is susceptible to epoxidation by cytochrome P450 enzymes (e.g., CYP1A1), forming DNA-reactive metabolites .

-

Comparative reactivity :

| Property | Versicolorin B(1–) | Versicolorin A |

|---|---|---|

| Electrophilicity | Moderate | High |

| CYP1A1 Induction | Low | High |

| DNA Adduct Formation | Indirect | Direct |

Degradation and Detoxification Pathways

Phase I/II metabolism modulates versicolorin B(1–) bioactivity:

-

Phase I : Hydroxylation at C9 or C10 forms dihydroxy derivatives .

-

Phase II : Glucuronidation and sulfation at phenolic groups reduce toxicity .

Structural Insights from Computational Studies

-

Bond order analysis : The C2–C3 bond (site of epoxidation) has the highest bond order (≈1.2) in versicolorin B(1–), correlating with its reactivity .

-

Electron density : The furan ring exhibits partial negative charge (−0.26e), favoring electrophilic attack .

Genetic and Genomic Context

The vbs gene (1,985 bp) in Aspergillus parasiticus is clustered with other aflatoxin biosynthetic genes (e.g., omtA) :

Eigenschaften

Molekularformel |

C18H11O7- |

|---|---|

Molekulargewicht |

339.3 g/mol |

IUPAC-Name |

(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaen-2-olate |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/p-1/t7-,18+/m0/s1 |

InChI-Schlüssel |

BABJNKGTTYCTOO-ULCDLSAGSA-M |

Isomerische SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Kanonische SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.